N-m-Tolyl-benzene-1,4-diamine
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,15H,14H2,1H3 |
InChI Key |
NNJCEKDPXNJBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for N M Tolyl Benzene 1,4 Diamine and Its Analogues
Established Synthetic Pathways to N-m-Tolyl-benzene-1,4-diamine
The synthesis of this compound and its analogues often involves multi-step processes that include amination, reduction, and coupling reactions.
Amination and Reduction Strategies
A common strategy for synthesizing N-substituted arylamines involves the reaction of an amine with an aryl halide, followed by reduction. rsc.org For instance, the synthesis can be initiated through the reaction of 4-nitro-fluorobenzene with 3-methyl aniline (B41778). This initial step often involves nucleophilic aromatic substitution, where the amine group of 3-methyl aniline displaces the fluorine atom on the 4-nitro-fluorobenzene ring. The resulting nitro-containing intermediate is then reduced to the corresponding amine.
Reductive amination is a versatile method for creating substituted amines. masterorganicchemistry.com This can be a one-pot process where an amine reacts with a carbonyl compound to form an imine, which is then reduced in situ to the amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While direct alkylation of amines is possible, it often leads to multiple substitutions, making reductive amination a more controlled approach. masterorganicchemistry.com
Another approach involves the reduction of nitroarenes to form an active nitrogen intermediate, which can then be coupled with other molecules. rsc.org Iron powder is a common reagent for the reduction of nitro groups in the synthesis of N-arylamides from nitroarenes and acyl halides. rsc.org
Palladium-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely used in the synthesis of complex organic molecules, including diamine structures. researchgate.net
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. harvard.edu This method is effective for creating biaryl structures and can be adapted for the synthesis of diamine derivatives. harvard.eduresearchgate.net For instance, a general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using a Suzuki–Miyaura cross-coupling reaction as the initial step. rsc.org The reaction can be performed under mild conditions and is compatible with a variety of functional groups. harvard.edu The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. chinesechemsoc.org
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium. wikipedia.orgjk-sci.com This reaction is known for its tolerance of a wide range of functional groups. jk-sci.comwiley-vch.de Organostannanes used in the Stille reaction are often stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents. jk-sci.com The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. ikm.org.my
The synthesis of complex diamine derivatives, such as m-MTDATA, often employs these palladium-catalyzed coupling reactions to form the core structure of the molecule. evitachem.com
Formation of Intermediate Compounds in Multi-step Syntheses
The synthesis of complex diamine derivatives often requires the formation of specific intermediate compounds through a series of reactions. evitachem.com These initial steps can include nitration, reduction, and amination to create the necessary building blocks for subsequent coupling reactions. evitachem.com For example, in the synthesis of certain N-aryl-1,2-phenylenediamines, the process begins with an azo coupling reaction to form a 4-hydroxy-4′-substituted azobenzene, which is then methylated before undergoing a photoreaction to yield the final product. rsc.org
The synthesis of some inhibitors involves the treatment of 2-nitrobenzene-1,4-diamine with 4-toluenebenzenesulfonyl chloride, followed by alkylation. The nitro group is then reduced to allow for further modification of the molecule. nih.gov
Novel and Green Chemistry Approaches in Diamine Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis.
Green chemistry approaches to diamine synthesis aim to reduce or eliminate the use of hazardous substances and minimize waste. jksus.orgsemanticscholar.org One such strategy involves using water as a solvent and avoiding the need for catalysts in the preparation of N,N´-dibenzyl or N,N´-(2-hydroxybenzyl)diamines. researchgate.net This method involves the reduction of di-Schiff bases with sodium borohydride in a catalyst- and solvent-free protocol, offering mild conditions and high yields. researchgate.net
Microwave-assisted synthesis has also emerged as a green technique, enabling the synthesis of anilines, phenols, and benzenediamines without the need for transition metals, ligands, or organic solvents. tandfonline.com Another green approach involves the reaction of aromatic 1,2-diamines with substituted arylthioprolines in the presence of a few drops of water under simple grinding at room temperature, which produces 2-aryl substituted benz-/naphthimidazoles in good yields with short reaction times. jksus.org
Mechanochemistry, which involves reactions induced by mechanical force, has been used for the desymmetrization of aromatic diamines and the synthesis of non-symmetrical thiourea (B124793) derivatives in a one-pot process. rsc.org
Synthesis of this compound Derivatives and Extended Architectures
The core structure of this compound can be modified to create a variety of derivatives with tailored properties.
Strategies for Mono- and Di-substitution Patterns on the benzene-1,4-diamine core
The synthesis of substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N'-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines can be achieved through the condensation of 2-chloro-3-aryl-1,8-naphthyridine with benzene-1,4-diamine in the presence of sodium ethoxide. researchgate.netfigshare.com By controlling the stoichiometry of the reactants, it is possible to obtain either mono- or di-substituted products. researchgate.netfigshare.com
The desymmetrization of aromatic diamines can be achieved through mechanochemical "click" reactions, allowing for the controlled and quantitative transformation into mono- and bis-(thio)ureas or mixed thiourea-ureas. rsc.org Palladium-catalyzed N-arylation reactions can also be used to selectively form mono- or di-arylated products of heterocyclic diamines, with the selectivity being influenced by the choice of aryl halide. capes.gov.br
For iterative synthesis of oligoarenes, a boronyl group can be used as a protecting group for a boronic acid. This masked group is stable to column chromatography and can be unmasked with dilute acid after a desired Suzuki-Miyaura cross-coupling reaction. thieme-connect.com
Advanced Characterization Techniques for N M Tolyl Benzene 1,4 Diamine and Its Derivatives
Spectroscopic Analysis of Molecular Structure and Electronic States
Spectroscopy provides invaluable insights into the molecular framework and electronic behavior of N-m-Tolyl-benzene-1,4-diamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural verification. chim.it
In ¹H NMR, the spectrum is expected to show distinct signals for the aromatic protons on both the benzene (B151609) and tolyl rings, as well as the amine (N-H) protons and the methyl (CH₃) group protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the connectivity of adjacent, non-equivalent protons. Amine proton shifts are typically observed in the range of δ 5.8–6.2 ppm in solvents like DMSO-d₆.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Carbons within the aromatic rings typically resonate in the 120-150 ppm region. libretexts.org The presence of electron-donating amino groups and the methyl group influences the chemical shifts of the attached carbons. Conjugation effects, such as those from an aromatic ring, can cause upfield shifts (smaller δ values) for nearby carbons. organicchemistrydata.org The number of distinct signals in the aromatic region can help confirm the substitution pattern of the benzene rings. libretexts.org
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C-H) | 6.5 - 7.5 | Complex multiplets due to coupling between protons on both rings. |
| ¹H | Amine (N-H) | 5.0 - 6.5 | Broad signal; chemical shift is solvent and concentration-dependent. |
| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 | Singlet signal. rsc.org |
| ¹³C | Aromatic (C) | 110 - 150 | Multiple signals corresponding to the unique carbon environments on both rings. libretexts.org |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. matanginicollege.ac.in For this compound, the presence of conjugated π-systems in the benzene rings, known as chromophores, gives rise to characteristic absorption bands. units.it
The primary electronic transitions observed for aromatic compounds like this are π → π* transitions. matanginicollege.ac.in These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. uomustansiriyah.edu.iq Benzene itself exhibits a strong π → π* absorption below 200 nm and a weaker, vibrationally structured band around 254 nm. libretexts.org
The presence of the amino (-NH₂) groups, which act as auxochromes, significantly influences the spectrum. Auxochromes are groups with non-bonding electrons (n electrons) that, when attached to a chromophore, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. matanginicollege.ac.in This is due to n → π* transitions and the extension of conjugation. For example, aniline (B41778) shows a λmax at 280 nm, a significant red shift compared to benzene's 256 nm. matanginicollege.ac.in Therefore, this compound is expected to absorb at even longer wavelengths due to its extended conjugated system. For related, larger derivatives, absorption maxima have been observed between 312 nm and 342 nm. evitachem.com
Table 2: Common Electronic Transitions in Aromatic Amines
| Transition | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| π → π* | Electron promotion from a π bonding to a π* antibonding orbital. | 200 - 400 | High (1,000 - 10,000) uomustansiriyah.edu.iq |
| n → π* | Electron promotion from a non-bonding to a π* antibonding orbital. | 250 - 600 | Low (10 - 100) uomustansiriyah.edu.iq |
| n → σ* | Electron promotion from a non-bonding to a σ* antibonding orbital. | 150 - 250 | Small matanginicollege.ac.in |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Covalent bonds can stretch and bend at specific frequencies, and absorption of energy from IR radiation or inelastic scattering of light in Raman spectroscopy corresponds to these vibrational frequencies.
For this compound, IR spectroscopy is particularly useful for identifying key functional groups. Characteristic absorption bands include:
N-H Stretching: Typically appears as one or two sharp bands in the 3200-3400 cm⁻¹ region for secondary amines.
Aromatic C-H Stretching: Found just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretching: The methyl group on the tolyl ring will show stretching vibrations in the 2850-2960 cm⁻¹ range.
Aromatic C=C Stretching: Strong absorptions from the in-ring double bonds occur in the 1400-1600 cm⁻¹ region. libretexts.org
C-N Stretching: These vibrations are typically found in the 1250-1350 cm⁻¹ range for aromatic amines.
C-H Out-of-Plane (oop) Bending: Strong bands in the 675-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene rings. libretexts.org
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, vibrations of the non-polar carbon skeleton are typically strong. This makes Raman spectroscopy excellent for analyzing the aromatic ring vibrations, such as the ring "breathing" modes. researchgate.net For p-phenylenediamine (B122844), surface-enhanced Raman scattering (SERS) has been used to study the radical cation, indicating the technique's sensitivity to electronic changes in the molecule. ebi.ac.uk
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) libretexts.org | Typical Raman Signal |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3200 - 3400 | Weak |
| C-H Stretch | Aromatic | 3030 - 3100 | Strong |
| C-H Stretch | Methyl (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Very Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org For this compound (C₁₃H₁₄N₂), the exact molecular weight is 198.26 g/mol , so a strong molecular ion peak would be expected at m/z = 198. nih.gov
The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint of the molecule's structure. For amines, the molecular ion peak is typically an odd number, which holds true for this compound (198 is the mass, but the ion would be odd if it contained an odd number of nitrogens, which it does not). libretexts.org Common fragmentation pathways for aromatic amines include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Loss of H•: The molecular ion can lose a hydrogen atom to form an [M-1]⁺ ion (m/z 197).
Cleavage of C-N bond: The bond between the benzene ring and the nitrogen atom can break, leading to fragments corresponding to the phenylenediamine or tolyl portions of the molecule. For example, cleavage could lead to a prominent fragment from the loss of a methyl group (CH₃) from the tolyl ring, resulting in an [M-15]⁺ peak at m/z 183. The presence of a benzene ring often leads to a characteristic phenyl cation at m/z 77. docbrown.info
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 198 | [C₁₃H₁₄N₂]⁺• | Molecular Ion (M⁺•) |
| 197 | [C₁₃H₁₃N₂]⁺ | Loss of H• from M⁺• |
| 183 | [C₁₂H₁₁N₂]⁺ | Loss of •CH₃ from M⁺• |
| 107 | [C₇H₉N]⁺ | Cleavage of C-N bond |
| 91 | [C₇H₇]⁺ | Tolyl cation or Tropylium ion |
Solid-State Structural Elucidation
While spectroscopy reveals the structure of individual molecules, understanding how these molecules arrange themselves in the solid state is critical, as this packing influences the bulk properties of the material.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.itrigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the unit cell can be constructed, revealing bond lengths, bond angles, and torsional angles. ceitec.cz
While the specific crystal structure of this compound is not widely published, studies on analogous diamine derivatives provide significant insight into the expected structural features. researchgate.net Key findings from SCXRD studies on related compounds include:
Molecular Conformation: Molecules are often non-planar. The dihedral angle (twist angle) between the central benzene ring and the peripheral aromatic rings is a critical parameter, as it affects the degree of π-conjugation and influences electronic properties. researchgate.netoup.com For example, in one N,N'-Bis(4-methylbenzylidene)benzene-1,4-diamine derivative, a dihedral angle of 46.2° was observed between the central and peripheral rings.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For diamine derivatives, N-H···N or N-H···Cl (in salt complexes) hydrogen bonds are common and play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov
π-π Stacking: Aromatic rings can stack on top of each other, an interaction that is vital for charge transport in organic electronic materials. SCXRD can measure the distance between these stacked rings (intercentroid distance), which is typically around 3.5-3.8 Å. researchgate.net
Table 5: Crystallographic Data for Structurally Related Diamine Derivatives
| Compound Feature | Observation from Analogues | Significance | Citation |
|---|---|---|---|
| Crystal System | Monoclinic (P-1), Trigonal (P31c) | Describes the basic symmetry of the unit cell. | oup.com |
| Molecular Geometry | Non-planar with significant dihedral angles between rings. | Affects π-conjugation and electronic properties. | researchgate.netoup.com |
| Dihedral Angles | 40° - 85° between aromatic planes. | Determines the degree of molecular twisting and steric hindrance. | oup.com |
| Intermolecular Forces | N-H···O/Cl Hydrogen Bonds, C-H···π interactions. | Dictate the 3D packing and stability of the crystal. | researchgate.netnih.gov |
| π-π Stacking | Inter-ring distances of ~3.8 - 3.9 Å. | Facilitates charge transport in the solid state. | researchgate.netoup.com |
X-ray Diffraction (XRD) for Thin Film Morphology and Crystallinity Analysis
X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique used to investigate the atomic and molecular structure of materials. anton-paar.com It is particularly valuable for characterizing thin films, providing critical information on their crystallinity, phase composition, crystal orientation, and other structural parameters. anton-paar.comrigaku.com The fundamental principle of XRD is based on Bragg's Law (nλ = 2dsinθ), which describes the conditions for constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystalline lattice. anton-paar.com The resulting diffraction pattern, a plot of scattered intensity versus the scattering angle 2θ, serves as a unique fingerprint of the material's crystal structure. anton-paar.com For thin film analysis, techniques such as Grazing Incidence X-ray Diffraction (GIXRD) are often employed to enhance the signal from the surface layer. anton-paar.com
In the context of this compound and its derivatives, which are frequently used in organic electronics, XRD is essential for understanding the morphology of the deposited films. The degree of crystallinity—whether a film is amorphous, polycrystalline, or single-crystalline—profoundly influences its electronic and optical properties, such as charge carrier mobility and thermal stability. researchgate.netnih.gov
Research on nanostructured thin films of compounds such as N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD) has utilized XRD to probe their structure. Studies indicate that pristine, as-deposited thin films of NTD are typically amorphous. researchgate.net This amorphous nature is a common characteristic observed in many related aromatic diamine derivatives used as hole transport materials in organic light-emitting diodes (OLEDs). XRD characterization of thin films of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) and N,N′-bis(naphthalen-2-yl)-N,N′-bis(phenyl)benzidine (β-NPB), for instance, also confirms their amorphous structure. researchgate.net This quality is often desirable as it contributes to the formation of high-quality, homogeneous, and compact films, which is crucial for device performance and longevity. researchgate.net
Conversely, XRD can also identify crystalline features when they are present. In studies of certain polyazomethine polymers derived from diaminopyrazole derivatives, XRD patterns have shown several sharp peaks, which is indicative of a more ordered, crystalline structure. tandfonline.com Similarly, analysis of polyaniline (PANI) films prepared in the presence of N-phenyl-1,4-phenylenediamine (PPDA) has involved XRD to characterize the resulting polymer. researchgate.net
The power of XRD lies in its ability to quantify structural parameters. Although detailed XRD data tables for this compound are not widely available, the analysis of other organic semiconductor thin films, such as Nickel Phthalocyanine (NiPc), provides an excellent illustration of the data that can be obtained. XRD analysis can be used to identify specific polymorphs (e.g., α and β phases), and the diffraction data can be used to calculate key structural parameters. scirp.org
The analysis of an XRD pattern involves identifying the peak positions (2θ) to determine the spacing between atomic planes (d-spacing). The peak intensity can provide information about the preferred orientation of crystallites, while the full width at half maximum (FWHM) of the peaks can be used to estimate the average crystallite or grain size via the Scherrer equation. scirp.org Furthermore, parameters such as microstrain (ε) and dislocation density (δ), which describe the degree of crystal lattice imperfection, can be calculated. scirp.org
The following table, based on data for Nickel Phthalocyanine (NiPc) thin films, illustrates the type of detailed structural information that can be extracted from XRD measurements as a function of substrate temperature during deposition. scirp.org
Table 1: Example of Structural Parameters of Nickel Phthalocyanine (NiPc) Thin Films Derived from XRD Data at Different Substrate Temperatures scirp.org
| Substrate Temperature (K) | 2θ (deg) | d-spacing (nm) | FWHM (deg) | Grain Size (nm) | Microstrain (ε) x 10⁻³ |
| 300 | 6.91 | 1.278 | 0.231 | 35.8 | 3.99 |
| 325 | 6.92 | 1.275 | 0.224 | 36.9 | 3.87 |
| 350 | 6.94 | 1.272 | 0.211 | 39.2 | 3.64 |
| 400 | 6.96 | 1.268 | 0.205 | 40.3 | 3.54 |
| 450 | 6.97 | 1.266 | 0.201 | 41.1 | 3.47 |
This table is illustrative of the analytical depth of XRD and is based on published data for NiPc, not this compound. scirp.org
Theoretical and Computational Chemistry Studies on N M Tolyl Benzene 1,4 Diamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the electronic distribution and stable three-dimensional arrangement of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable geometry (ground state) of molecules. This is achieved by solving the Schrödinger equation through approximations focused on the electron density. The process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest energy state of the molecule. researchgate.netresearchgate.net
For aromatic amines, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. While specific optimized parameters for N-m-Tolyl-benzene-1,4-diamine are not present in the surveyed literature, an analysis of its core structure, m-phenylenediamine (B132917) (m-PDA), provides a foundational understanding. A computational study on phenylenediamine isomers provided optimized geometric parameters for m-PDA, which are illustrative of the core benzene (B151609) diamine structure. researchgate.net
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C1–C2 | 1.414 | C2-C1-C6 | 118.8 |
| C2–C3 | 1.403 | C1-C2-C3 | 121.0 |
| C3–C4 | 1.419 | C2-C3-C4 | 119.2 |
| C1–N7 | 1.409 | C2-C1-N7 | 119.9 |
| C3–N8 | 1.410 | C2-C3-N8 | 120.3 |
Data based on the m-phenylenediamine molecule, which forms the central structural unit of this compound. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.gov It is a primary tool for calculating and predicting ultraviolet-visible (UV-Vis) absorption spectra, which correspond to electronic transitions from the ground state to various excited states. researchgate.net The method calculates excitation energies, which can be correlated with the absorption maxima (λmax) observed experimentally, and the oscillator strength, which relates to the intensity of the absorption. nih.gov
For organic molecules like this compound, TD-DFT can elucidate how structural modifications influence color and photophysical properties. However, specific TD-DFT studies detailing the excited state properties and absorption spectra for this compound were not identified in the searched literature.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which is a desirable characteristic for materials used in optoelectronics. researchgate.net The HOMO-LUMO gap is not identical to the first excitation energy but often provides a good qualitative trend. reddit.com The introduction of an electron-donating group, such as the m-tolyl group, onto the phenylenediamine structure would be expected to raise the HOMO energy level, thereby influencing the energy gap and the molecule's electronic behavior. nih.gov While FMO analysis is a standard computational output, specific calculated values for the HOMO, LUMO, and energy gap of this compound are not available in the reviewed sources.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule behaves in different environments, revealing its conformational flexibility and how it interacts with neighboring molecules. This is particularly useful for understanding the bulk properties of materials, such as how molecules pack in a solid state or behave in a solution.
Reactivity and Mechanistic Insights from Computational Models
Computational models are essential for predicting how and where a molecule is likely to react.
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule. The resulting potential is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral. MEP maps are invaluable for predicting non-covalent interactions and chemical reactivity sites. researchgate.netresearchgate.net
For the parent molecule m-phenylenediamine, MEP analysis shows that the most negative potential is localized over the nitrogen atoms, identifying them as the primary sites for electrophilic attack. The hydrogen atoms of the amine groups are regions of positive potential. researchgate.net The addition of a tolyl group in this compound would further modulate this charge distribution, but a specific MEP map for this derivative is not available.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Natural Bond Orbital (NBO) Analysis)
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules. For this compound, methods based on Density Functional Theory (DFT) are employed to calculate various reactivity descriptors. These descriptors help in predicting the molecule's behavior in chemical reactions.
Local Reactivity Descriptors , such as Fukui functions, pinpoint specific reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com It allows for the identification of sites susceptible to:
Nucleophilic attack (where an electrophile would attack), indicated by the f+(r) function.
Electrophilic attack (where a nucleophile would attack), indicated by the f-(r) function. mdpi.com
Radical attack , indicated by the f0(r) function.
For a molecule like this compound, the nitrogen atoms of the diamine group and specific carbon atoms on the aromatic rings are expected to be key reactive sites, which can be precisely identified through Fukui analysis.
Table 1: Conceptual Global and Local Reactivity Descriptors
This table outlines key theoretical descriptors used to analyze the reactivity of aromatic amines like this compound.
| Descriptor Type | Descriptor Name | Symbol | Information Provided |
| Global | HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Global | LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Global | HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |
| Global | Chemical Hardness | η | Resistance to deformation of electron cloud. arxiv.org |
| Global | Electrophilicity Index | ω | A measure of the molecule's ability to accept electrons. arxiv.org |
| Local | Fukui Function | f(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net |
| Local | Natural Bond Orbital | NBO | Describes charge delocalization, hyperconjugative interactions, and intramolecular bonding. uni-muenchen.de |
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Aspects) for predicting chemical behavior
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical behavior. taylorfrancis.comsemanticscholar.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a compound are responsible for the changes in its observed activity. spu.edu.sy This allows for the prediction of the activity of new or untested chemical structures. spu.edu.sy
The general form of a QSAR model is: Activity = f (Physicochemical Descriptors)
To develop a QSAR model, a dataset of molecules with known activities is required. For each molecule, a set of numerical parameters, known as molecular descriptors , are calculated. These descriptors quantify various aspects of the molecule's structure:
Hydrophobicity Descriptors: Such as the logarithm of the octanol-water partition coefficient (log P), which influences how a molecule is absorbed and distributed. spu.edu.syresearchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of frontier orbitals (HOMO and LUMO). semanticscholar.org For aromatic amines like this compound, these descriptors are critical for understanding interactions like hydrogen bonding and charge transfer.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. semanticscholar.org
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing atomic connectivity and branching.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the mathematical model that best correlates the descriptors with the activity. semanticscholar.org The predictive power of the resulting model is then rigorously validated using internal and external sets of compounds. nih.gov
For p-phenylenediamine (B122844) derivatives, including the class of N,N'-mixed phenyl and tolyl derivatives, QSAR models have been utilized to predict physicochemical properties and to assess potential toxicity, such as skin sensitization. canada.caca.gov These models can help in screening large numbers of related compounds to identify those with desired properties or to flag those with potential hazards, thereby guiding experimental efforts in a more efficient manner. researchgate.netca.gov
Table 2: Examples of Descriptors Used in QSAR Studies for Aromatic Amines
This table lists common molecular descriptors that are relevant for building QSAR models to predict the chemical behavior of compounds like this compound.
| Descriptor Category | Descriptor Example | Symbol/Abbreviation | Relevance to Chemical Behavior |
| Hydrophobicity | Octanol-Water Partition Coefficient | log P | Predicts membrane permeability and bioaccumulation potential. researchgate.net |
| Electronic | Dipole Moment | µ | Influences intermolecular interactions and solubility. semanticscholar.org |
| Electronic | Polar Surface Area | PSA | Relates to hydrogen bonding potential and transport properties. semanticscholar.org |
| Electronic | HOMO/LUMO Energies | EHOMO / ELUMO | Correlates with reactivity, electron-donating/accepting ability, and potential for charge-transfer complex formation. |
| Steric/Topological | Molecular Weight | MW | Basic descriptor of molecular size. semanticscholar.org |
| Steric/Topological | Molar Refractivity | MR | Encodes both steric bulk and polarizability. |
Reaction Mechanisms and Chemical Transformations of N M Tolyl Benzene 1,4 Diamine
Oxidative Transformations to Corresponding Quinones
N-aryl-p-phenylenediamines, including N-m-Tolyl-benzene-1,4-diamine, are readily susceptible to oxidation. This reactivity is central to their application as antioxidants. The oxidation process typically involves the removal of two electrons and two protons to form a quinone-diimine structure.
The general mechanism can be summarized as follows:
Formation of Radical Cation: The diamine loses one electron.
Deprotonation: The radical cation loses a proton from one of the nitrogen atoms.
Second Electron Transfer: The resulting neutral radical loses a second electron to form the quinone-diimine.
These quinone-diimine products are often highly colored and can be unstable, potentially undergoing further reactions such as hydrolysis or polymerization. The substituent on the aryl ring can influence the oxidation potential; electron-donating groups generally lower the potential required for oxidation. researchgate.netbohrium.com
Reductive Pathways and Protonation Studies of Amine Nitrogen Atoms
Reductive Pathways: The oxidative transformation to quinone-diimines is often reversible. The quinone-diimine can be reduced back to the parent diamine by accepting two electrons and two protons. This redox cycling is a key feature of the antioxidant activity of p-phenylenediamines. researchgate.net Chemical reducing agents or electrochemical methods can effect this transformation, regenerating the diamine.
Protonation Studies: this compound possesses two basic nitrogen atoms: a primary aromatic amine (-NH2) and a secondary diarylamine (-NH-). The basicity of these sites is influenced by the electronic effects of the aromatic rings. The primary amino group is generally more basic than the secondary diarylamine, where the nitrogen lone pair is delocalized over two aromatic rings.
| Functional Group | Expected Basicity | Effect of Protonation |
| Primary Amine (-NH₂) | More Basic | Forms -NH₃⁺, deactivating the ring |
| Secondary Amine (-NH-) | Less Basic | Forms -N⁺H₂-, deactivating both rings |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
Electrophilic Substitution: The two aromatic rings in this compound exhibit high reactivity towards electrophilic aromatic substitution due to the presence of powerful activating groups.
Ring A (1,4-diaminobenzene moiety): This ring is activated by both the primary amino group (-NH₂) and the secondary N-m-tolylamino group. Both are strong ortho-, para-directing activators. ucalgary.calibretexts.org Substitution is expected to occur at the positions ortho to the primary amino group. However, the high reactivity can lead to polysubstitution, and reactions under strongly acidic conditions (like nitration or sulfonation) can be complicated by the protonation of the basic amino groups, which converts them into deactivating, meta-directing anilinium groups. askfilo.comrsc.org To control these reactions, the primary amino group is often protected by acetylation, which moderates its activating effect. libretexts.org
Ring B (m-tolyl moiety): This ring is activated by the secondary amino group (an anilino-type substituent) and the methyl group. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Their combined influence will direct incoming electrophiles to the positions ortho and para to the amino group.
Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich rings of this compound is generally unfavorable. nih.gov Such reactions typically require an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group, neither of which are present in the parent molecule. mdpi.com Therefore, transformations via this pathway are not a common feature of its chemistry unless the rings are modified with appropriate substituents.
Cyclization and Annulation Reactions Involving Diamine Functionalities
The diamine functionality of this compound is a versatile handle for constructing heterocyclic systems, although the 1,4-orientation imposes specific constraints compared to 1,2-diamines. While 1,2-diaminobenzenes readily undergo condensation with 1,2-dicarbonyl compounds to form quinoxalines or with carboxylic acids to form benzimidazoles, the 1,4-diamine analogue participates in different types of cyclizations.
One prominent reaction is the formation of phenazine-type structures. The oxidative cyclization of N-substituted-o-phenylenediamines is a known route to phenazines. researchgate.net For a p-diamine like this compound, intermolecular reactions can occur. For example, condensation reactions with quinones can lead to larger, fused ring systems. researchgate.net The reaction of p-phenylenediamines with catechols at high temperatures is a known, albeit harsh, method for phenazine synthesis. guidechem.com These reactions leverage the nucleophilicity of the amine groups to form new carbon-nitrogen bonds, leading to extended, rigid heterocyclic scaffolds. rsc.orgnih.gov
Charge Transfer Complex Formation and Associated Mechanisms
As an electron-rich molecule, this compound can act as an electron donor in the formation of charge-transfer (CT) complexes. nih.gov These complexes form through non-covalent interactions with suitable electron acceptor molecules. Common acceptors include quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or π-systems like picric acid. nih.govnih.govacs.org
The formation of a CT complex is typically characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum at a longer wavelength than the absorptions of either the donor or acceptor alone. acs.orgacs.org The mechanism involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor diamine to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov
The stability of these complexes can be quantified by determining their formation constant (K_CT) and molar extinction coefficient (ε) using spectrophotometric methods, such as the Benesi-Hildebrand equation. nih.govnih.gov The stoichiometry of these complexes is often found to be 1:1. nih.govacs.org The formation of such complexes is often the initial step in certain oxidation reactions. nih.gov
| Acceptor Molecule | Complex Characteristics | Spectroscopic Evidence |
| Picric Acid | Formation of a 1:1 complex, often involving proton transfer. nih.gov | New, broad absorption band in the visible region. |
| DDQ | Strong interaction due to high electron affinity of DDQ. nih.govacs.org | Intense new charge-transfer band at longer wavelengths. |
| p-Benzoquinone | Formation of oligomeric or polymeric materials through oxidation and addition. researchgate.net | Changes in UV-Vis and IR spectra indicating new bond formation. |
Based on a thorough review of available scientific literature, a detailed article focusing solely on the specified applications of This compound cannot be generated at this time.
There is a significant lack of published research specifically investigating the use of this compound in the advanced material contexts outlined in your request, including:
As a Hole-Transporting Material (HTM) in Organic Light-Emitting Diodes (OLEDs)
In Exciplex Emitters for OLEDs
In Organic Photovoltaic (OPV) Devices
For Charge Transport Layer Engineering
In Supramolecular Chemistry and Self-Assembly
The scientific literature extensively covers related but structurally distinct compounds, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and various other isomers and derivatives of phenylenediamine. While these related molecules are prominent in organic electronics research, their specific chemical structures, electronic properties, and performance data are not directly transferable to this compound.
To adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, it is not possible to create the article without resorting to speculation or incorrectly attributing findings from other molecules. Further research dedicated specifically to this compound is required before a comprehensive report on its applications in these advanced fields can be written.
Applications and Advanced Materials Research of N M Tolyl Benzene 1,4 Diamine
Advanced Functional Materials
Polymerization Studies and Polymeric Architectures.
No research data is available in the searched scientific literature on the use of N-m-Tolyl-benzene-1,4-diamine as a monomer in polymerization studies. Consequently, information regarding the types of polymeric architectures formed, the methods of polymerization employed, and the properties of the resulting polymers is not available.
Catalytic Applications in Organic Synthesis.
There is no information available in the searched scientific literature regarding the catalytic applications of this compound or its derivatives in organic synthesis. The searches did not yield any studies where this compound was used as a catalyst, a ligand for a metal catalyst, or as a precursor for an organocatalyst.
Future Directions and Emerging Research Avenues for N M Tolyl Benzene 1,4 Diamine
Exploration of Novel Derivatives with Tailored Electronic Properties for specific optoelectronic applications.
The inherent electronic properties of N-m-Tolyl-benzene-1,4-diamine make it a compelling scaffold for the development of new materials for optoelectronic devices. A significant research avenue lies in the synthesis of novel derivatives with electronic properties fine-tuned for specific applications, particularly as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
The performance of these devices is critically dependent on the energy levels of the HTL, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which govern the efficiency of charge injection and transport. Future research will focus on the strategic chemical modification of the this compound backbone to precisely control these energy levels. This can be achieved through the introduction of various electron-donating or electron-withdrawing functional groups. For instance, density functional theory (DFT) calculations have shown that substituting electron-donating groups like CH3 at specific positions on related diphenylamine-based structures can modulate their electronic properties, enhancing their suitability as HTMs. nih.gov
The exploration of polyphenylamine derivatives as efficient HTLs is a global demand in the field of OLEDs. researchgate.net Research on compounds structurally similar to this compound, such as N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), has demonstrated their potential. Nanostructured thin films of NTD have been shown to possess the necessary optical and electrical properties for use as an HTL in white OLEDs. researchgate.net Future work will likely involve synthesizing a library of this compound derivatives and systematically studying the impact of different substituents on their photophysical and electrochemical properties.
Table 1: Potential Functional Groups for Tailoring Electronic Properties of this compound Derivatives
| Functional Group | Expected Effect on HOMO/LUMO Levels | Potential Optoelectronic Application |
| Methoxy (-OCH3) | Increase HOMO, decrease bandgap | Efficient hole injection in OLEDs |
| Cyano (-CN) | Decrease HOMO and LUMO, increase electron affinity | Improved electron blocking in PSCs |
| Fluoro (-F) | Decrease HOMO and LUMO, improve stability | Enhanced lifetime and efficiency in OLEDs |
| Carbazole | Enhance hole mobility and thermal stability | High-performance, stable HTLs |
| Triphenylamine | Increase hole mobility and amorphous film-forming ability | Dopant-free HTLs for simplified device fabrication |
Integration into Hybrid Organic-Inorganic Materials.
The integration of organic molecules like this compound into inorganic frameworks to create hybrid materials is a promising strategy for developing advanced functional materials with synergistic properties. A particularly exciting area of exploration is their use in perovskite solar cells (PSCs). The hole transport layer is a critical component in PSCs for efficient charge extraction. semanticscholar.org
Recent studies have highlighted the importance of the interface between the perovskite and the HTL in determining device performance and stability. Diamine-based molecules have been investigated as passivating agents at this interface. Future research could explore the use of this compound or its derivatives as an interfacial layer in PSCs. The amine groups in the molecule could potentially interact with the perovskite surface, passivating defects and reducing non-radiative recombination, which is a major loss mechanism in these devices.
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or as a surface modifier for inorganic nanoparticles could lead to novel hybrid materials for applications in catalysis, sensing, and gas storage. The aromatic and amine functionalities of the molecule provide versatile coordination sites for interaction with metal ions and inorganic surfaces.
Table 2: Potential Hybrid Organic-Inorganic Systems Incorporating this compound
| Inorganic Component | Potential Role of this compound | Target Application |
| Perovskite (e.g., MAPbI3) | Hole transport layer, interfacial modifier | High-efficiency solar cells |
| Metal Oxides (e.g., TiO2, ZnO) | Surface sensitizer, charge transfer mediator | Dye-sensitized solar cells, photocatalysis |
| Gold/Silver Nanoparticles | Capping agent, electronic linker | Plasmonic sensors, conductive inks |
| Zeolites/Mesoporous Silica | Organic building block, functional pore modifier | Selective catalysis, controlled release |
Advanced Spectroscopic Probes for Real-time Mechanistic Studies.
A deeper understanding of the dynamic processes that this compound and its derivatives undergo in various applications is crucial for optimizing their performance. Advanced spectroscopic techniques offer the potential to probe these mechanisms in real-time and under operational conditions (in-situ and operando studies).
For instance, time-resolved absorption and fluorescence spectroscopy can be employed to study the charge transfer dynamics at the interface between an this compound-based HTL and the active layer in an OLED or PSC. This would provide valuable insights into the efficiency of hole injection and extraction processes.
Future research could also utilize techniques like Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) to monitor the structural and chemical changes in this compound-containing materials during device operation or catalytic reactions. This would enable the identification of degradation pathways and provide a basis for designing more robust and stable materials. The study of nanostructured thin films of related compounds has already utilized fluorescence spectrophotometry and UV-Vis spectroscopy to characterize their properties, paving the way for more advanced investigations. researchgate.net
High-Throughput Computational Screening for Material Discovery.
The traditional approach to materials discovery, which relies on the synthesis and characterization of individual compounds, can be time-consuming and resource-intensive. High-throughput computational screening, driven by advances in computational power and theoretical methods, offers a powerful alternative for accelerating the discovery of new materials based on the this compound scaffold.
By leveraging computational chemistry methods like density functional theory (DFT), it is possible to rapidly screen a large virtual library of this compound derivatives. These screenings can predict key electronic and optical properties, such as HOMO/LUMO energy levels, charge mobility, and absorption spectra, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. This computational predictive approach has the potential to significantly reduce the time and effort required for the development of new organic electronic materials.
Future research in this area will likely involve the development of sophisticated machine learning models trained on existing experimental and computational data to predict the properties of novel this compound derivatives with even greater speed and accuracy. This data-driven approach will be instrumental in navigating the vast chemical space and identifying materials with optimal performance for specific applications.
Q & A
What are the standard synthetic routes for N-m-Tolyl-benzene-1,4-diamine, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis typically involves coupling reactions between substituted anilines. For example, 3-methoxy-N1-phenylbenzene-1,4-diamine is synthesized via coupling of 3-methoxyaniline and aniline under varied conditions (e.g., solvent choice, temperature). Optimization strategies include adjusting catalyst loading (e.g., Pd-based catalysts) and employing reflux conditions to enhance reaction efficiency . Purity is confirmed using techniques like thin-layer chromatography (TLC) and recrystallization.
Advanced Research Question
Advanced optimization may involve kinetic studies to identify rate-limiting steps. For instance, alkylation reactions (e.g., allylation of 2-methyl-1,4-benzenediamine with allyl bromide) benefit from phase-transfer catalysis or microwave-assisted synthesis to reduce reaction time and improve regioselectivity . High-throughput screening (HTS) of solvent/base combinations can further refine yield.
How do spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?
Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are foundational for confirming molecular connectivity. For example, aromatic proton signals in ¹H NMR distinguish substituent positions, while MS validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like NH₂ and C-N stretches .
Advanced Research Question
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL provides atomic-resolution structural data, critical for resolving stereochemical ambiguities or verifying torsional angles in derivatives. For instance, SHELX software can model hydrogen bonding networks in amine-functionalized analogs, aiding in polymorphism studies . Pairing SXRD with density functional theory (DFT) calculations validates electronic structure predictions .
What methodologies are used to analyze the biological activity of this compound derivatives?
Basic Research Question
In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) are standard. Comparative studies against structurally similar compounds (e.g., N,N-diethyl-2-(trifluoromethyl) analogs) highlight substituent effects on bioactivity. For example, trifluoromethyl groups enhance antimicrobial potency due to increased lipophilicity .
Advanced Research Question
Mechanistic studies employ fluorescence quenching or surface plasmon resonance (SPR) to quantify target binding (e.g., enzyme inhibition). For derivatives with anticancer potential, RNA-seq or proteomic profiling identifies pathway-specific effects . Synchrotron-based microspectroscopy can localize compound accumulation in cellular compartments .
How can researchers resolve contradictions in reported reaction mechanisms for this compound synthesis?
Advanced Research Question
Contradictions often arise from solvent-dependent intermediates. Isotopic labeling (e.g., ¹⁵N-tracing) coupled with GC-MS monitors intermediate formation, clarifying pathways . Computational tools like Gaussian or ORCA simulate transition states to validate proposed mechanisms. For example, comparing energy barriers for SN2 vs. radical-mediated alkylation routes can reconcile divergent literature reports .
What advanced analytical techniques are critical for characterizing degradation products or impurities?
Advanced Research Question
High-resolution LC-MS/MS identifies trace impurities (e.g., oxidation byproducts like quinone derivatives). Accelerated stability studies under ICH guidelines (40°C/75% RH) coupled with NMR kinetics quantify degradation rates . X-ray photoelectron spectroscopy (XPS) analyzes surface oxidation states in solid-state formulations .
How do substitution patterns (e.g., methyl, trifluoromethyl) influence the physicochemical properties of this compound?
Basic Research Question
Polar substituents (e.g., -OCH₃) increase solubility in polar solvents, while hydrophobic groups (e.g., -CF₃) enhance logP values. UV-Vis spectroscopy correlates substituent electronic effects with absorption maxima shifts .
Advanced Research Question
Quantum mechanical calculations (e.g., Hammett σ constants) predict substituent effects on redox potentials. For example, electron-withdrawing groups lower HOMO energies, affecting electrochemical behavior in conductive polymer applications .
What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Basic Research Question
Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. First-aid measures for accidental contact include rinsing with water and medical consultation . Storage in amber vials under inert gas (N₂/Ar) prevents oxidation .
Advanced Research Question
Toxicological profiling using Ames tests or zebrafish embryo models assesses genotoxicity and developmental risks. Computational tools like ADMET Predictor™ prioritize low-risk analogs for further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
